molecular formula C16H13Cl2N3O2 B12009431 N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dichlorobenzamide CAS No. 765296-70-6

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dichlorobenzamide

Cat. No.: B12009431
CAS No.: 765296-70-6
M. Wt: 350.2 g/mol
InChI Key: ODTVPPKCEWYOBW-AWQFTUOYSA-N
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Description

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidenehydrazino group attached to a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dichlorobenzamide typically involves a multi-step process. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with hydrazine hydrate to form 3,4-dichlorobenzohydrazide. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzamides and related compounds.

Scientific Research Applications

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is unique due to its specific combination of a benzylidenehydrazino group and a dichlorobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

765296-70-6

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide

InChI

InChI=1S/C16H13Cl2N3O2/c17-13-7-6-12(8-14(13)18)16(23)19-10-15(22)21-20-9-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

ODTVPPKCEWYOBW-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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